3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family, characterized by a fused pyrazole-quinoline scaffold. This compound features three distinct substituents:
- Position 3: A 4-bromophenyl moiety, enhancing lipophilicity and halogen-bonding interactions.
- Position 8: A methoxy group, which may improve solubility and modulate pharmacokinetics.
Pyrazolo[4,3-c]quinolines are of significant pharmaceutical interest due to their diverse biological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties . The structural versatility of this scaffold allows for targeted modifications to optimize activity and selectivity.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-15(24)8-6-14)26-27(23)16-3-2-4-17(11-16)28(29)30/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBVVGRPMXIBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be contextualized by comparing it to structurally related derivatives. Key analogs and their characteristics are summarized below:
Structural and Functional Analogues
Key Observations
Anti-Inflammatory Activity: Derivatives with amino groups (e.g., 2i, 2m) exhibit potent NO inhibition (IC50 ~ submicromolar), attributed to their ability to suppress iNOS and COX-2 expression . The target compound lacks an amino group but incorporates a bromine atom, which may compensate via halogen bonding with hydrophobic enzyme pockets. Methoxy vs. Hydroxyl Groups: The 8-methoxy group in the target compound and BA69189 may confer metabolic stability compared to hydroxyl-containing analogs (e.g., 2i), which could undergo faster Phase II metabolism .
Halogen Effects: The 4-bromophenyl group at position 3 may enhance lipophilicity and membrane permeability compared to phenyl (BA69189) or polar substituents (2i, 2m) .
QSAR Insights: Quantitative structure-activity relationship (QSAR) studies highlight the importance of hydrogen-bond donors (e.g., -NH2, -OH) and aromatic bulk for anti-inflammatory activity . The target compound’s bromine and nitro groups could mimic these effects through steric and electronic interactions.
Biological Activity
The compound 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 396.23 g/mol
- Key Functional Groups :
- Bromophenyl group
- Methoxy group
- Nitro group
Biological Activity Overview
The biological activities of pyrazoloquinolines have been extensively studied, with significant findings related to their anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit substantial anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results demonstrated that certain derivatives could inhibit iNOS and COX-2 expression, leading to decreased NO production, which is crucial in inflammatory responses .
Table 1: Anti-inflammatory Activity of Pyrazoloquinoline Derivatives
| Compound | NO Inhibition (%) | IC (µM) |
|---|---|---|
| Compound A | 75% | 5.0 |
| Compound B | 80% | 4.5 |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies have indicated that pyrazolo[4,3-c]quinolines can induce apoptosis in various cancer cell lines. For instance, a related study reported that N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines exhibited potent cytotoxic effects against solid tumors with EC values ranging from 30 to 70 nM .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Compound | EC (nM) |
|---|---|---|
| MCF-7 (Breast) | TBD | TBD |
| HeLa (Cervical) | TBD | TBD |
| A549 (Lung) | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazoloquinolines. Modifications to the bromophenyl and nitrophenyl groups significantly influence the compound's efficacy and selectivity.
- Bromophenyl Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
- Nitrophenyl Group : This moiety is associated with increased cytotoxicity against cancer cell lines due to its electron-withdrawing properties, which can stabilize reactive intermediates involved in apoptosis.
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrazoloquinoline derivatives for their therapeutic potential:
- Study on Anti-inflammatory Effects : A derivative similar to the target compound was tested for its ability to inhibit NO production in RAW 264.7 cells. Results indicated significant inhibition comparable to established anti-inflammatory drugs .
- Anticancer Evaluation : Another study highlighted the anticancer potential through caspase activation assays, demonstrating that derivatives induced apoptosis in cancer cells effectively .
Q & A
Q. What are the common synthetic routes for 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Condensation : Reacting substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
Cyclization : Using quinoline derivatives under reflux with catalysts like acetic acid or Lewis acids to assemble the pyrazoloquinoline core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the final compound. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm regioselectivity. Aromatic protons appear at δ 7.2–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
- X-ray crystallography : Resolves bond angles and torsional strain in the fused bicyclic system. For example, the nitrophenyl group often adopts a dihedral angle of 15–25° relative to the quinoline plane .
- MS (ESI-TOF) : Confirms molecular weight (e.g., [M+H] at m/z 486.2) .
Q. What biological activities are associated with pyrazoloquinoline derivatives, and what assays are used to evaluate them?
- Methodological Answer :
- Anti-inflammatory activity : Inhibits COX-2 (IC values measured via ELISA, comparing celecoxib as a positive control) .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC = 12.5 μM against HeLa cells) .
- Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Methodological Answer :
-
Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes and increases yield by 20–30% .
-
Catalyst screening : Pd(OAc) enhances cyclization efficiency compared to traditional acid catalysts .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro- and bromo-substituted intermediates .
Parameter Optimized Condition Impact on Yield Reference Temperature 80°C +15% Catalyst Pd(OAc) +25% regioselectivity Reaction Time 30 min (microwave) +30%
Q. How can inconsistencies in biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Validate assays with internal controls (e.g., COX-2 inhibition retested with indomethacin) .
- Purity reassessment : Use LC-MS to rule out impurities >98% .
- Structural confirmation : Re-analyze crystallographic data (SHELX refinement) to exclude polymorphic variations .
Q. What strategies are used to determine structure-activity relationships (SAR) for halogenated pyrazoloquinolines?
- Methodological Answer :
- Substituent variation : Replace bromo/nitro groups with chloro/fluoro analogs to assess electronic effects on bioactivity .
- 3D-QSAR modeling : Aligns molecular electrostatic potentials (MEPs) with target binding pockets (e.g., COX-2 active site) .
- Pharmacophore mapping : Identifies critical hydrogen-bond acceptors (e.g., nitro groups) using Schrödinger Suite .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulates interactions with COX-2 (PDB ID 5IKT). The nitro group forms π-π stacking with Tyr385, while methoxy binds to Arg120 .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
Data Contradiction Analysis
Q. Conflicting IC values reported for similar compounds: How to address this?
- Methodological Answer :
- Standardize protocols : Use identical cell lines (e.g., HepG2) and incubation times (48 hours) .
- Dose-response curves : Fit data with four-parameter logistic models (GraphPad Prism) to minimize variability .
- Meta-analysis : Compare data across ≥3 independent studies; exclude outliers via Grubbs’ test (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
